2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves borylation reactions . For instance, the synthesis of “2-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” has been documented .Molecular Structure Analysis
The molecular structure of related compounds such as “(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” has been analyzed and documented . The InChI code and SMILES notation provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transition metal catalysts . For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate” have been documented . For instance, it has a molecular weight of 240.11 and is a solid or semi-solid or lump or liquid at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Crystal Structure Analysis : The compound has been utilized in synthesizing derivatives such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline. These compounds were characterized using spectroscopy and X-ray diffraction, and their molecular structures were confirmed through density functional theory (DFT) calculations (Wu et al., 2021).
Fluorescence Probes for Detection
- Boronate Ester Fluorescence Probes : This compound has been used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes demonstrate varying fluorescence responses based on their structural features, which is crucial for sensing applications (Lampard et al., 2018).
Catalytic Applications
- Palladium-Catalyzed Borylation : The compound is involved in the Pd-catalyzed borylation of arylbromides, showcasing its utility in organic synthesis. This method proves effective especially for arylbromides with sulfonyl groups, highlighting its importance in complex chemical reactions (Takagi & Yamakawa, 2013).
Material Synthesis
- Electron Transport Material Synthesis : This compound plays a critical role in the synthesis of electron transport materials and their intermediates. Its practical application in the gram-scale synthesis of these materials demonstrates its importance in the materials science field (Xiangdong et al., 2017).
Analytical Chemistry Applications
- Hydrogen Peroxide Vapor Detection : Derivatives of this compound have been used in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a key aspect in explosive detection. These probes show enhanced sensing performance, highlighting the compound's significance in analytical chemistry (Fu et al., 2016).
Electrochemical Applications
- Fluoride Shuttle Batteries : Derivatives of this compound have been investigated as electrolyte additives in fluoride shuttle batteries. Their structural variations influence the Lewis acidity of borate and hence the battery's performance, indicating the compound's role in electrochemical applications (Kucuk & Abe, 2020).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSMGDSJCJBHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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